molecular formula C14H10Cl2N8S2 B12800049 5,11-Dichloro-3,9-diethyl-6,12-dithia-1,2,3a,4,7,8,9a,10-octaaza-dicyclopenta(b,i)anthracene CAS No. 77712-41-5

5,11-Dichloro-3,9-diethyl-6,12-dithia-1,2,3a,4,7,8,9a,10-octaaza-dicyclopenta(b,i)anthracene

Cat. No.: B12800049
CAS No.: 77712-41-5
M. Wt: 425.3 g/mol
InChI Key: QDFHTFOOBMCTRT-UHFFFAOYSA-N
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Description

5,11-Dichloro-3,9-diethyl-6,12-dithia-1,2,3a,4,7,8,9a,10-octaaza-dicyclopenta(b,i)anthracene is a complex organic compound characterized by its unique structure, which includes chlorine, ethyl groups, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-Dichloro-3,9-diethyl-6,12-dithia-1,2,3a,4,7,8,9a,10-octaaza-dicyclopenta(b,i)anthracene typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include chlorinating agents, ethylating agents, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5,11-Dichloro-3,9-diethyl-6,12-dithia-1,2,3a,4,7,8,9a,10-octaaza-dicyclopenta(b,i)anthracene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5,11-Dichloro-3,9-diethyl-6,12-dithia-1,2,3a,4,7,8,9a,10-octaaza-dicyclopenta(b,i)anthracene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 5,11-Dichloro-3,9-diethyl-6,12-dithia-1,2,3a,4,7,8,9a,10-octaaza-dicyclopenta(b,i)anthracene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5,11-Dichloro-3,9-dimethyl-6,12-dithia-1,2,3a,4,7,8,9a,10-octaaza-dicyclopenta(b,i)anthracene
  • 5,11-Dichloro-6,12-diphenyl-naphthacene

Uniqueness

5,11-Dichloro-3,9-diethyl-6,12-dithia-1,2,3a,4,7,8,9a,10-octaaza-dicyclopenta(b,i)anthracene is unique due to its specific combination of chlorine, ethyl groups, and sulfur atoms, which confer distinct chemical and physical properties. These properties make it suitable for various applications and differentiate it from other similar compounds.

Properties

CAS No.

77712-41-5

Molecular Formula

C14H10Cl2N8S2

Molecular Weight

425.3 g/mol

IUPAC Name

2,12-dichloro-6,16-diethyl-10,20-dithia-4,5,7,8,14,15,17,18-octazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,6,8,11,13,16,18-octaene

InChI

InChI=1S/C14H10Cl2N8S2/c1-3-5-17-19-13-23(5)21-9-7(15)12-10(8(16)11(9)25-13)22-24-6(4-2)18-20-14(24)26-12/h3-4H2,1-2H3

InChI Key

QDFHTFOOBMCTRT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C3C(=C(C4=NN5C(=NN=C5SC4=C3Cl)CC)Cl)S2

Origin of Product

United States

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